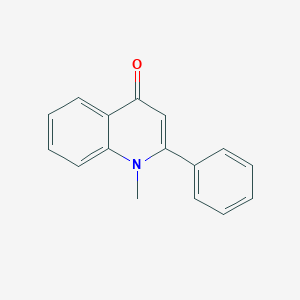

1-Methyl-2-phenyl-4(1H)-quinolinone

Description

Structure

3D Structure

Properties

CAS No. |

17182-60-4 |

|---|---|

Molecular Formula |

C16H13NO |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

1-methyl-2-phenylquinolin-4-one |

InChI |

InChI=1S/C16H13NO/c1-17-14-10-6-5-9-13(14)16(18)11-15(17)12-7-3-2-4-8-12/h2-11H,1H3 |

InChI Key |

AFKNCQDBTBDPOQ-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C(=O)C=C1C3=CC=CC=C3 |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C=C1C3=CC=CC=C3 |

Other CAS No. |

17182-60-4 |

Origin of Product |

United States |

The Chemical Profile of 1 Methyl 2 Phenyl 4 1h Quinolinone

1-Methyl-2-phenyl-4(1H)-quinolinone is a specific derivative of the quinolinone family that has garnered interest in chemical and pharmaceutical research. ontosight.ai Its structure features a methyl group at the N1 position and a phenyl group at the C2 position of the quinolinone core. ontosight.ai

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-methyl-2-phenylquinolin-4(1H)-one |

| Molecular Formula | C₁₆H₁₃NO |

| Molecular Weight | 235.28 g/mol |

| CAS Number | 17182-60-4 |

| InChI | InChI=1S/C16H13NO/c1-17-14-10-6-5-9-13(14)16(18)11-15(17)12-7-3-2-4-8-12/h2-11H,1H3 |

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | 136 °C chemicalbook.com |

| Boiling Point (Predicted) | 379.4±42.0 °C chemicalbook.com |

| Density (Predicted) | 1.180±0.06 g/cm³ chemicalbook.com |

| pKa (Predicted) | 1.74±0.20 chemicalbook.com |

Synthesis and Characterization

The synthesis of 1-Methyl-2-phenyl-4(1H)-quinolinone can be achieved through various synthetic routes. One common method involves the 6-endo cyclization of 1-[2-(N-methyl)amino]-3-phenyl-2-propyn-1-ones. researchgate.netresearchgate.net Another approach starts from (N-Methyl)isatoic anhydride (B1165640), which is first reacted to form an intermediate that subsequently undergoes cyclization to yield the final product. researchgate.net The characterization of the synthesized compound is typically performed using a range of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its structure and purity.

Biological and Pharmacological Activities

Classical Cyclization Approaches

The traditional methods for synthesizing the quinolin-4-one scaffold typically involve the cyclization of appropriately substituted aniline (B41778) or anthranilate derivatives. mdpi.com These approaches, while historically significant, often require harsh reaction conditions such as high temperatures. mdpi.comwikipedia.org

Gould–Jacobs Reaction

The Gould-Jacobs reaction is a widely utilized method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which exist in tautomeric equilibrium with 4-quinolinones. mdpi.comwikipedia.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. mdpi.comwikipedia.org This is followed by a thermal cyclization of the resulting anilidomethylenemalonic ester. mdpi.com The initial product is a 4-hydroxy-3-carboalkoxyquinoline, which can be saponified and subsequently decarboxylated to yield the 4-quinolinone. wikipedia.org

The reaction mechanism initiates with a nucleophilic attack from the amine nitrogen of the aniline onto the malonic acid derivative, leading to the formation of a condensation product with the loss of an ethanol (B145695) molecule. wikipedia.org A subsequent 6-electron cyclization reaction, driven by heat, results in the formation of the quinoline (B57606) ring system. wikipedia.org The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors, and the use of asymmetrically substituted anilines can lead to a mixture of products. mdpi.com The high temperatures required for the cyclization step, often exceeding 250 °C, can sometimes lead to side reactions and product decomposition. mdpi.com

Table 1: Gould-Jacobs Reaction Data

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product | Yield (%) |

| Aniline | Diethyl ethoxymethylenemalonate | Heat (250-300 °C) | 4-Hydroxyquinoline-3-carboxylate | 37% (at 300°C) |

| 5-Amino-2,1,3-benzoselenadiazole | Diethyl ethoxymethylenemalonate | Heat | Ethyl 6,9-dihydro-9-oxo- mdpi.commdpi.comselenadiazolo[3,4-f]quinoline-8-carboxylate | 88% |

Data derived from research on the Gould-Jacobs reaction, including microwave-assisted variations and applications in synthesizing fused heterocyclic systems. jasco.roarkat-usa.org

Conrad–Limpach Synthesis

Discovered in 1887, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. mdpi.comwikipedia.org The reaction conditions determine the final product; at lower temperatures, the kinetic product is a β-aminoacrylate, while at higher temperatures (around 250 °C), this intermediate cyclizes to form the 4-quinolone. mdpi.comwikipedia.org The use of an inert, high-boiling solvent like mineral oil or diphenyl ether can significantly improve the yield of the cyclization step. mdpi.com

The mechanism commences with the attack of the aniline on the keto group of the β-ketoester. wikipedia.org This is followed by a series of proton transfers and tautomerizations to form a Schiff base, which then undergoes an electrocyclic ring-closing reaction. wikipedia.org The final step involves the elimination of an alcohol to yield the 4-hydroxyquinoline. wikipedia.org This method is particularly useful for the synthesis of 2-alkyl-4(1H)-quinolones. uni-konstanz.de

Table 2: Conrad-Limpach Synthesis Data

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product | Yield (%) |

| Aniline | Ethyl acetoacetate | High temperature (~250 °C), inert solvent | 2-Methyl-4-hydroxyquinoline | Up to 95% |

| Aniline | β-ketoester | High temperature, strong acid catalyst | 4-Hydroxyquinoline derivative | Moderate (<30%) without solvent, up to 95% with solvent |

Data based on general descriptions of the Conrad-Limpach synthesis, highlighting the importance of reaction conditions on yield. mdpi.comwikipedia.org

Camps’ Reaction

The Camps' reaction, first reported in 1899, is a base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to form either quinolin-2-ones or quinolin-4-ones, depending on the substrate and reaction conditions. mdpi.comresearchgate.net For the synthesis of 4-quinolones, a strong base is typically used to deprotonate the methylene (B1212753) group adjacent to the ketone, initiating an intramolecular aldol-type condensation. mdpi.com

A modern variation of this method involves a two-step synthesis of 2-aryl-4-quinolones. mdpi.comresearchgate.net This begins with a copper-catalyzed amidation of an o-halogenoacetophenone, followed by a base-mediated Camps cyclization of the resulting N-(2-ketoaryl)amide. mdpi.comresearchgate.net This approach has been shown to produce a series of 2-aryl-4-quinolinones in good yields. mdpi.com The synthesis of 1-methyl-2-phenyl-4-quinolones has also been achieved through a related 6-endo cyclization of 1-[2-(N-methyl)amino]-3-phenyl-2-propyn-1-ones.

Table 3: Camps' Reaction Data

| Starting Material | Key Reagents/Conditions | Product | Yield (%) |

| N-(2-acylaryl)amide | Strong base (e.g., NaOH) | 2-Substituted-4-quinolone | Not specified |

| 2-Halogenoacetophenone and Amide | 1. Copper catalyst (amidation) 2. Base (cyclization) | 2-Aryl-4-quinolone | 72-97% |

Data from studies on the Camps' reaction, including modern modifications for the synthesis of 2-aryl-4-quinolinones. mdpi.comresearchgate.net

Biere-Seelen Synthesis

The Biere-Seelen synthesis, developed in 1979, is a route to quinoline-4-ones that starts from methyl anthranilate. mdpi.com The first step is a Michael addition of dimethyl acetylenedicarboxylate (B1228247) to methyl anthranilate, which forms an enaminoester. mdpi.com This intermediate then undergoes cyclization in the presence of a strong base. mdpi.com

Subsequent hydrolysis of the resulting diester can be controlled to selectively yield either the monoester or the dicarboxylic acid, which can then be decarboxylated to the quinolin-4-one. mdpi.com For instance, base hydrolysis with aqueous sodium hydroxide (B78521) leads to the ester at position 2, which can be thermally decarboxylated. mdpi.com

Table 4: Biere-Seelen Synthesis Data

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Intermediate/Product | Yield (%) |

| Methyl anthranilate | Dimethyl acetylenedicarboxylate | Michael addition, then strong base cyclization | Diester intermediate | Not specified |

| Diester intermediate | 1. NaOH (aq) hydrolysis 2. Thermal decarboxylation | Quinolin-3-carboxylic acid | 14% (thermal), 92% (with NaOH) |

Data based on the described multi-step Biere-Seelen synthesis of quinolin-4-ones. mdpi.com

Dieckmann Condensation

The Dieckmann condensation is an intramolecular reaction of a diester in the presence of a base to form a cyclic β-ketoester. mdpi.comresearchgate.net In the context of quinolinone synthesis, this reaction can be applied to a diester derived from methyl anthranilate. mdpi.com For example, the reaction of methyl anthranilate with methyl acrylate (B77674) can produce a diester that undergoes intramolecular cyclization with a strong base like sodium hydride to give a dihydroquinolinone. mdpi.com

Subsequent oxidation of the dihydroquinolinone intermediate, for instance with chloranil, leads to the formation of the aromatic quinolin-4-one. mdpi.com This method has been utilized for the synthesis of 3-alkyl-4-hydroxy-2-quinolones in high yields via the intramolecular condensation of substituted malonic acid ethyl ester 2-carbalkoxyanilides. researchgate.net

Table 5: Dieckmann Condensation Data

| Starting Material | Key Reagents/Conditions | Product | Yield (%) |

| Diester from methyl anthranilate and methyl acrylate | 1. Sodium hydride 2. Chloranil (oxidation) | Quinolin-4-one | Not specified |

| Substituted malonic acid ethyl ester 2-carbalkoxyanilides | Intramolecular condensation | 3-Alkyl-4-hydroxy-2-quinolone | High |

Data derived from descriptions of the Dieckmann condensation in the synthesis of quinolinone systems. mdpi.comresearchgate.net

Nienberg Cyclization

Information regarding the direct application of the Nienberg cyclization for the synthesis of this compound or closely related quinolin-4-ones is not extensively documented in the reviewed literature. Traditional synthetic routes for quinolones more commonly employ the aforementioned methods. The Nienberg reaction typically involves the reaction of an acid chloride with a diazoalkane, followed by rearrangement, and its application to quinolinone synthesis is less common.

Modern Synthetic Strategies

Recent advancements in organic synthesis have led to the development of more efficient and versatile methods for constructing the quinolin-4(1H)-one scaffold. These modern approaches often offer advantages such as milder reaction conditions, greater functional group tolerance, and higher yields compared to classical methods like the Conrad-Limpach or Gould-Jacobs syntheses. mdpi.comthieme-connect.de

Transition Metal-Catalyzed Cyclizations (e.g., Palladium, Copper, Gold)

Transition metal catalysis has become a cornerstone in the synthesis of quinolin-4(1H)-ones, enabling the formation of the heterocyclic ring through various C-C and C-N bond-forming reactions. researchgate.net

Palladium-catalyzed reactions are widely employed. mdpi.comresearchgate.net A common approach involves the carbonylative cyclization of 2-iodoanilines with terminal acetylenes in the presence of carbon monoxide and a palladium catalyst. mdpi.com Milder conditions for this reaction have been developed to improve its applicability. mdpi.com Another palladium-catalyzed method involves the dehydrogenative cyclization of 1-(2-aminoaryl)-3-arylpropan-1-ones. researchgate.net Furthermore, palladium-catalyzed carbonylative Sonogashira/cyclization sequences provide a route to functionalized 4-quinolones from 2-iodoanilines and alkynes, using molybdenum hexacarbonyl as a solid CO source. organic-chemistry.org

Copper-catalyzed cyclizations offer an efficient alternative. One notable method is the direct cyclization of primary anilines and alkynes, which provides a straightforward route to diverse 4-quinolones. organic-chemistry.org Copper catalysts have also been utilized in the intramolecular C–H amination for the synthesis of related quinazolin-4(3H)-one derivatives from isatoic anhydride (B1165640). researchgate.net

Gold-catalyzed cyclization of 1-(2′-azidoaryl) propynols has been developed for the synthesis of 2-alkyl-4(1H)-quinolones. uni-konstanz.de

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Quinolin-4(1H)-ones

| Catalyst System | Starting Materials | Product Type | Key Features |

| PdCl₂(PPh₃)₂ / CO | 2-Iodoaniline, Terminal Acetylene | 2-Substituted quinolin-4-ones | Utilizes carbon monoxide gas. mdpi.com |

| Pd(OAc)₂ | 1-(2-Aminoaryl)-3-arylpropan-1-one | 2-Arylquinolin-4(1H)-ones | Dehydrogenative cyclization. researchgate.net |

| Cu(I) catalyst | Primary anilines, Alkynes | Diverse 4-quinolones | Direct cyclization. organic-chemistry.org |

| Gold catalyst | 1-(2′-Azidoaryl) propynols | 2-Alkyl-4(1H)-quinolones | Cyclization of azidoaryl propynols. uni-konstanz.de |

N-Heterocyclic Carbene-Catalyzed Approaches

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in modern organic synthesis. mdpi.com Their electron-rich nature allows them to act as potent nucleophiles, facilitating a variety of transformations. mdpi.com NHC-catalyzed synthesis of quinolin-4-ones has been reported, demonstrating their utility in constructing this heterocyclic core. mdpi.comresearchgate.net One approach involves the NHC-catalyzed annulation of 2-aminobenzyl alcohol derivatives with ketones in an indirect Friedländer synthesis. rsc.org

The proposed mechanism for NHC-catalyzed synthesis often involves the formation of a homoenolate equivalent from an aldehyde, which then participates in a cascade reaction to build the quinolinone ring. mdpi.com

Decarboxylating Cyclization from Isatoic Anhydride

The use of isatoic anhydride as a starting material provides an environmentally friendly route to quinolin-4-ones through a decarboxylative cyclization process. mdpi.com This method is advantageous due to the ready availability and low cost of isatoic anhydrides. mdpi.com

In a typical procedure, the reaction of isatoic anhydride with a 1,3-dicarbonyl compound in the presence of a base generates a carbanion from the dicarbonyl compound. mdpi.com This carbanion then attacks the carbonyl group of the anhydride, leading to the release of carbon dioxide and subsequent intramolecular cyclization and dehydration to form the quinolin-4-one product. mdpi.com This reaction can be carried out in water, making it a green synthetic protocol. mdpi.com A variation of this method involves the use of isatins, which are oxidized in situ to isatoic anhydride before reacting with the 1,3-dicarbonyl compound. mdpi.com

An efficient synthesis of (1-methyl)-2-phenyl-4-quinolones has been achieved starting from (N-methyl)isatoic anhydride. researchgate.net The process involves acyl substitution followed by a 6-endo cyclization of the resulting 1-[2-(N-methyl)amino]-3-phenyl-2-propyn-1-ones. researchgate.net

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient strategies for the synthesis of complex molecules from simple starting materials in a single synthetic operation, which is in line with the principles of green chemistry. nih.govbohrium.com Several MCRs have been developed for the synthesis of quinolin-4(1H)-one derivatives.

One such example is a three-component reaction involving 2-cyano-N-methylacetamide, arylglyoxals, and arylamines to produce 4-amino-2-benzoylquinoline-3-carboxamides. researchgate.net Another reported one-pot methodology involves the reaction of phenylglyoxal (B86788) monohydrate, 4-hydroxy-1-methylquinolin-2(1H)-one, and 2-aminoquinoline (B145021) in ethanol under reflux to yield quinoline-tethered α-amino ketones. bohrium.com MCRs have also been employed for the synthesis of 1H-pyrazolo[3,4-b]quinolines using an eco-friendly deep eutectic solvent. iosrjournals.org

Oxidative Cyclization Reactions

Oxidative cyclization reactions provide another modern avenue for the synthesis of quinolin-4(1H)-ones. These reactions often involve the formation of a key C-N or C-C bond through an oxidative process.

A notable example is the transition-metal-catalyzed oxidative cyclization of 2'-aminochalcones. organic-chemistry.org This method utilizes a designed transition-metal catalyst and an oxidant like TEMPO to afford 2-phenylquinolin-4(1H)-one derivatives in good yields. organic-chemistry.org This approach is characterized by its high atom economy and the use of benign solvents. organic-chemistry.org

Metal-free oxidative cyclization has also been reported. For instance, the radical oxidative cyclization of o-azidoaryl acetylenic ketones with sulfinic acids in the presence of a radical initiator like TBHP yields 3-(phenylsulfonyl)quinolin-4(1H)-ones. rsc.org

Regioselective Grignard Addition Approaches

A strategy for the synthesis of 2-alkyl-4(1H)-quinolones involves the regioselective addition of Grignard reagents. uni-konstanz.de In one approach, N-Cbz protected quinolones are converted to 4-silyloxyquinolinium triflates. This transformation "locks" the quinolone system and directs the regioselective addition of an alkyl Grignard reagent to the 2-position. uni-konstanz.de Subsequent deprotection of the Cbz-group and an unexpected Saegusa-Ito-type oxidation leads to the formation of the desired 2-alkyl-4(1H)-quinolones. uni-konstanz.de

The 4-position of 4-chloro-3-nitroquinolone is highly reactive towards nucleophilic substitution, including with Grignard reagents, allowing for the introduction of various functional groups. mdpi.com

Regioselective Functionalization of the Quinolinone Ring System

The functionalization of the quinolinone core at specific positions is a key strategy to develop new derivatives with tailored properties. mdpi.comchim.itresearchgate.net Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinoline and its derivatives, offering an atom- and step-economical approach to novel compounds. mdpi.comnih.gov

Various positions on the quinolinone ring, including C3, C5, C6, C7, and C8, have been targeted for modification. researchgate.netnih.gov For instance, direct C-H functionalization methods have been developed to introduce a wide range of functional groups at almost all positions of the quinoline scaffold. mdpi.com The use of directing groups can be crucial in achieving high regioselectivity. mdpi.com For example, the N-oxide functionality can direct the arylation to the C8 position using a Ru(II) catalyst. nih.gov

The electronic properties of substituents on the quinolinone ring can influence the regioselectivity of further reactions. For instance, in the context of fluoroquinolones, modifications at the N-1, C-5, C-6, C-7, and C-8 positions have been extensively explored. researchgate.net Specifically, substitutions at the C6 and C7 positions of the benzenoid ring of 4(1H)-quinolones are well-tolerated, whereas modifications at C5 or C8 can significantly impact activity. nih.gov

Hypervalent iodine(III) reagents have been employed for the regioselective halogenation of 4-quinolones at the C3 position under mild conditions. acs.org This method demonstrates good tolerance for various substituents at the C2-phenyl position. acs.org

Modification at the N1-Position (Methyl Group)

The N1-position of the 4(1H)-quinolinone core is a critical site for derivatization, with the substituent at this position significantly influencing the molecule's interaction with biological targets. mdpi.comnih.gov While the parent compound in this review is N-methylated, it is important to understand the broader context of N1-substitutions to appreciate the role of the methyl group.

Alkylation at the N1-position is a common strategy. researchgate.net The nature of the N1-substituent can affect the compound's hydrophobicity and its ability to form interactions within a biological system. nih.gov For example, in the context of fluoroquinolone antibiotics, the group at the N1 position is part of the topoisomerase–DNA binding complex and forms a hydrophobic interaction with the major groove of DNA. nih.gov While a cyclopropyl (B3062369) group is often considered optimal for potency in some fluoroquinolones, the effect of other substituents, including larger hydrophobic groups, has been explored. nih.gov

The synthesis of N-alkylated 2-arylquinolin-4(1H)-ones can be achieved through various methods, including the reaction of 2-aryl-4-quinolones with alkylating agents. researchgate.net The presence of other functional groups on the quinolinone ring, such as a hydroxyl group at the C5 position, can influence the selectivity of N-alkylation versus O-alkylation. jst.go.jp

Substitutions on the Phenyl Ring at C2-Position

The phenyl ring at the C2-position of the this compound core presents numerous opportunities for substitution, which can significantly impact the compound's properties. The electronic nature and position of substituents on this phenyl ring can modulate biological activity.

For instance, studies on related 4(1H)-quinolone derivatives have shown that the presence of electron-donating or electron-withdrawing groups on the C2-phenyl ring influences their antitumor and antimitotic activities. acs.org In some cases, a meta-substituted aryl group at the C2 position was found to be crucial for antimalarial activity, with hydrophobic and electron-donating groups being preferred. nih.gov

The synthesis of C2-aryl substituted quinolin-4(1H)-ones can be achieved through various synthetic routes. researchgate.netresearchgate.net For example, a palladium-catalyzed tandem amination reaction has been used for the synthesis of 4-quinolones, where the nature of the substituent on the C2-phenyl ring can be varied. jst.go.jp

Table 1: Examples of C2-Phenyl Ring Substituted 4-Quinolones and their Reported Effects

| Substituent on C2-Phenyl Ring | Observation | Reference |

| Electron-donating groups (e.g., methyl, methoxy) | Generally well-tolerated in C3-halogenation reactions. acs.org | acs.org |

| Electron-withdrawing groups (e.g., chloro, bromo, trifluoromethyl) | Tolerated in C3-halogenation, though may lead to slightly lower yields compared to electron-donating groups. acs.org | acs.org |

| Meta-substitution | Found to be important for antimalarial activity in certain 4(1H)-quinolone analogues. nih.gov | nih.gov |

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings onto the this compound scaffold is a widely used strategy to create novel derivatives with potentially enhanced biological activities and improved physicochemical properties. chim.it These heterocyclic moieties can be introduced at various positions of the quinolinone core.

For example, the introduction of pyridine (B92270) and piperazine (B1678402) moieties at position 7 of the quinolone core has been shown to transform highly insoluble compounds into candidates with excellent drug-like properties in the context of antimalarial drug discovery. chim.it The synthesis of such derivatives often involves coupling reactions between a functionalized quinolinone and a suitable heterocyclic precursor.

Furthermore, the quinolinone ring itself can be considered a key heterocyclic moiety that can be fused with other ring systems to generate more complex polycyclic structures. chim.it For instance, pyrano[3,2-c]quinolin-5-ones have been synthesized through the reaction of 4-hydroxy-1-methyl-2-quinolone (B592664) with chalcones. rsc.org

Metal Complexation and Coordination Chemistry

The 4(1H)-quinolinone core, particularly when bearing a hydroxyl group at the C3-position, can act as a chelating agent for various metal ions. The resulting metal complexes can exhibit unique properties, including fluorescence, which makes them interesting for applications in bioimaging and as fluorescent probes. researchgate.netscispace.com

The coordination chemistry of 1-methyl-2-phenyl-3-hydroxy-4(1H)-quinolone with different metal ions has been studied. researchgate.netscispace.com The formation of these complexes is often pH-dependent, and the stability constants of the metal complexes can be determined using spectrophotometric and fluorescence titrations. researchgate.netscispace.com

For example, 1-methyl-2-phenyl-3-hydroxy-4(1H)-quinolone forms stable complexes with various metal ions in aqueous micellar medium. researchgate.net The stoichiometry and stability of these complexes depend on the nature of the metal ion and the reaction conditions. researchgate.netscispace.com Schiff bases derived from 3-amino-2-phenyl-4(1H)-quinolinone have also been used to synthesize novel transition metal complexes. dntb.gov.ua

Impact of N1-Substituents on Biological Activity

For instance, in the context of antimicrobial activity, the nature of the N1-substituent can significantly influence the interaction with bacterial targets like DNA gyrase. The introduction of a cyclopropyl group at the N1 position has been shown to increase activity compared to an ethyl group. mdpi.comnih.gov This enhancement is attributed to steric and spatial effects that favor the molecule's interaction with the bacterial enzyme. mdpi.com Furthermore, substituted phenyl or thiazole (B1198619) rings at the N1 position have also demonstrated a beneficial effect on activity. mdpi.comnih.gov

In the realm of anticancer research, N1-alkylation is a common strategy. The presence of a methyl group, as in the parent compound this compound, is a recurring motif in many biologically active analogues. mdpi.com Studies on related quinolinone scaffolds have shown that N-alkylation is favored by the presence of a hydroxyl group at the C5 position. researchgate.net

Influence of C2-Phenyl Substitutions on Biological Activity

The phenyl ring at the C2 position is another key area for structural modification that profoundly impacts biological activity. The substitution pattern on this phenyl ring can dictate the potency and selectivity of the compounds.

For anticancer activity, the presence of a phenyl group at the C2 position has been associated with increased efficacy. rsc.org However, some studies suggest that for antineoplastic activity, alkyl groups at position 2 might be more advantageous than aryl groups. mdpi.comnih.gov The nature of substituents on the C2-phenyl ring is crucial. For example, in a series of 2-phenyl-3-hydroxy-4(1H)-quinolinone derivatives, fluorination of the phenyl ring was explored, and subsequent modifications with thiophenol led to compounds with significant cytotoxic activity. nih.gov

In the context of antimicrobial agents, structural modifications of the 2-phenyl-quinoline-4-carboxylic acid have been shown to increase antibacterial activity. mdpi.com The introduction of various substituents on the C2-phenyl ring can modulate the compound's ability to inhibit bacterial growth.

Role of Substituents at Other Ring Positions (e.g., C3, C6, C7, C8)

Substituents at various other positions on the quinolinone ring system play a significant role in modulating the biological profile of these compounds.

C3 Position: A carboxyl group at the C3 position is known to facilitate the penetration of the drug into bacterial cells. mdpi.comnih.gov For some biological activities, it is believed that the substituent at position 3 should be coplanar with the quinoline ring. nih.gov The presence of a hydroxyl group at C3 is a feature in some potent anticancer agents. nih.govresearchgate.net

C6 Position: The substituent at the C6 position can significantly influence activity. For antimicrobial agents, a fluorine atom at this position is often necessary for strong activity. nih.govnih.gov In anticancer studies, a methyl group at the C6 position in some quinoline analogues resulted in less activity compared to substitution at the C7 position. tandfonline.com Conversely, in a series of quinazolinone derivatives, a single substitution at the sixth position with a bromine atom was found to be beneficial for increased antitumor activities. researchgate.net

C7 Position: The C7 position is a highly adaptable site for modifications that can enhance antimicrobial activity. nih.gov Substituents at this position are thought to be responsible for direct interaction with topoisomerase II in its complex with DNA. nih.gov In a study of quinoline-based anticancer agents, a methyl group at the 7-position displayed impressive potency. tandfonline.com

C8 Position: Substituents at the C8 position can improve efficacy against anaerobic bacteria. nih.gov While a halogen at this position can expand the spectrum of action, it is also associated with phototoxicity. nih.gov A methoxy (B1213986) group at C8 has been shown to prevent this phototoxicity. nih.gov

Stereochemical Considerations in Activity Modulation

Stereochemistry can play a crucial role in the biological activity of this compound analogues, influencing how these molecules interact with their biological targets.

For instance, in a study of allosteric modulators for G protein-coupled receptors, minor differences in the stereochemistry of spiro-bicyclic analogues of a quinolinone derivative led to compounds with opposing activities (agonists versus antagonists). nih.gov This highlights that the three-dimensional arrangement of atoms can dramatically alter the pharmacological profile.

In another example, the enantiomers of a 2-phenyl-1H-indole derivative, a related heterocyclic structure, exhibited different modes of action. The (S)-enantiomer acted as a positive allosteric modulator, while the (R)-enantiomer directly activated the receptor as an allosteric agonist. nih.gov This demonstrates that stereospecific interactions are critical for determining the biological outcome. While specific studies on the stereochemistry of this compound itself are not detailed in the provided context, the general principles of stereoselectivity in related quinolone structures suggest that this is an important aspect to consider in drug design and development. nih.gov

SAR in Specific Biological Contexts

Anticancer Activity SAR

The structure-activity relationships of this compound analogues have been extensively explored in the context of anticancer activity. The antitumor activity of 2-phenylquinolin-4(1H)-ones is thought to arise from a combination of various substituents rather than being linked to a single position. researchgate.net

Key findings from SAR studies for anticancer activity include:

N1-Substitution: A substitution on the nitrogen atom is generally considered essential for potency. mdpi.com

C2-Substitutions: While alkyl groups at C2 have been suggested to be more advantageous than aryl groups for antineoplastic activity, the introduction of a phenyl group at C2 can increase activity in some contexts. mdpi.comnih.govrsc.org

C3-Substitutions: A hydroxyl group at the C3 position is a feature of some potent anticancer quinolinones. nih.gov

C6, C7, and C8-Substitutions: The position of substituents on the quinoline ring is critical. For example, a methyl group at the 7-position can lead to impressive potency, while the same group at the 6- or 8-position results in significantly less activity. tandfonline.com A bromine atom at the C6 position has been shown to be beneficial for antitumor activity in some quinazolinone derivatives. researchgate.net

The following table summarizes the anticancer activity of some quinolinone derivatives:

| Compound ID | Modifications | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference(s) |

| 11e | 6,7,8-substituted 4-benzyloxyquinolin-2(1H)-one | COLO 205 | 14-40 nM | nih.gov |

| 5j | 1-(7-Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)-3-(4-methoxylphenyl)-urea | HeLa, MDA-MB-435 | 35.1 µM, 60.4 µM | semanticscholar.org |

| 12c | 7-methyl substituted quinoline analogue | HL-60, MCF-7, HCT-116, HeLa | 0.019, 0.010, 0.022, 0.042 µM | tandfonline.com |

| 3b | 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one | Selectively active against 14 of 60 NCI cell lines | Not specified | researchgate.net |

Antimicrobial Activity SAR

The SAR of this compound and its analogues has also been investigated for antimicrobial properties.

Key SAR findings for antimicrobial activity include:

N1-Substitution: A cyclopropyl group at N1 enhances activity compared to an ethyl group. mdpi.comnih.govnih.gov Substituted phenyl or thiazole rings at this position are also beneficial. mdpi.comnih.gov

C3-Substitution: A carboxyl group at C3 facilitates bacterial cell penetration. mdpi.comnih.gov

C6-Substitution: A fluorine atom at C6 is crucial for potent activity. nih.govnih.gov

C7-Substitution: This position is highly adaptable for modifications to enhance antimicrobial activity. nih.govnih.gov

C2-Phenyl Substitutions: Derivatives of 2-phenyl-quinoline-4-carboxylic acid have shown that structural modifications can increase antibacterial activity. mdpi.com

The following table summarizes the antimicrobial activity of some quinolinone derivatives:

| Compound ID | Modifications | Bacterial Strain(s) | Activity (MIC/Inhibition Zone) | Reference(s) |

| 4n | 1-methyl-2-phenylpyridin-1-ium derivative | B. subtilis ATCC9372, S. aureus ATCC25923, A. baumannii ATCC19606 | 0.125 µg/mL, 0.5 µg/mL, 2 µg/mL | acs.org |

| 7d, 7j | Compounds with EWGs at para position | Bacteria and fungi | High affinity in docking studies | researchgate.net |

| 5a4 | 2-phenyl-quinoline-4-carboxylic acid derivative | S. aureus | MIC of 64 µg/mL | mdpi.com |

| 5a7 | 2-phenyl-quinoline-4-carboxylic acid derivative | E. coli | MIC of 128 µg/mL | mdpi.com |

Enzyme Inhibition (e.g., COX-2, LOX) SAR

The anti-inflammatory potential of quinolinone derivatives is often attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, namely COX-2 and LOX. SAR studies have been instrumental in identifying the structural motifs crucial for potent and selective inhibition.

Research into 2-arylquinoline derivatives has highlighted the significance of substituents on the C-2 phenyl ring for LOX inhibitory activity. manipal.edunih.gov A key finding is the necessity of an o-hydroxyl group on this phenyl ring for activity against 12R-lipoxygenase (12R-LOX). manipal.edunih.gov For instance, compounds with this feature have demonstrated concentration-dependent inhibition of 12R-hLOX. manipal.edunih.gov The selectivity of these compounds for 12R-LOX over other isoforms like 12S-LOX and 15-LOX has been rationalized through molecular dynamics simulations, which suggest specific hydrogen bonding and hydrophobic interactions within the enzyme's active site. manipal.edunih.gov

In the context of COX-2 inhibition, studies on broader quinoline derivatives have provided valuable SAR data. For 2,3-diarylquinoline derivatives, a carboxyl group at the C-4 position of the quinoline ring has been shown to enhance COX-2 inhibitory potency and selectivity. nih.gov Furthermore, for 2-phenylquinoline-4-carboxylic acid derivatives, the presence of a methylsulfonyl (MeSO2) group at the para-position of the C-2 phenyl ring is a key pharmacophore for potent and selective COX-2 inhibition. nih.gov The nature of substituents at the C-7 and C-8 positions of the quinoline ring also influences activity, with lipophilic groups at these positions increasing cytotoxicity in breast cancer cell lines and enhancing COX-2 inhibitory activity. nih.gov Molecular modeling studies indicate that the p-MeSO2-phenyl moiety can insert into the secondary pocket of the COX-2 active site, interacting with key residues like Arg513. nih.gov

While specific data for this compound is limited, the general SAR for the 2-aryl quinoline scaffold suggests that modifications to the phenyl ring and the quinoline core can significantly modulate COX-2 and LOX inhibitory activities. The table below summarizes the inhibitory activities of some representative quinoline derivatives.

Table 1: SAR Data of Quinoline Derivatives as Enzyme Inhibitors

| Compound | Target Enzyme | IC50 (µM) | Key Structural Features |

|---|---|---|---|

| 2-(2-Hydroxyphenyl)quinoline | 12R-hLOX | 28.25 ± 1.63 | o-hydroxyl group on C-2 phenyl ring manipal.edunih.gov |

| 2-(4-Methylsulfonylphenyl)quinoline-4-carboxylic acid derivative | COX-2 | 0.063 - 0.090 | p-MeSO2 on C-2 phenyl; carboxyl at C-4 nih.gov |

Note: The data presented is for the broader class of 2-aryl quinoline derivatives, as specific inhibitory data for this compound against COX-2 and LOX is not extensively available in the reviewed literature.

Translocator Protein (TSPO) Ligand SAR

This compound and its analogues have been investigated as ligands for the translocator protein (TSPO), a mitochondrial protein implicated in neuroinflammation and other pathological conditions. SAR studies in this area have focused on optimizing the affinity and selectivity of these compounds for TSPO.

The core 2-phenyl-4(1H)-quinolinone scaffold is a promising starting point for developing high-affinity TSPO ligands. Research has shown that the N-methylation of the quinolinone ring is a common feature in potent ligands. The nature and position of substituents on the 2-phenyl ring play a crucial role in determining the binding affinity.

For instance, studies on pyrazolo[3,4-b]quinoline derivatives, which share structural similarities with quinolinones, have revealed that specific substitutions can lead to high TSPO affinity. nih.govbrieflands.com The introduction of an acetamide (B32628) side chain at the N1 position of the pyrazoloquinoline core has been a successful strategy in designing potent ligands. nih.govbrieflands.com The high affinity of these derivatives underscores the potential for developing diverse chemical scaffolds for TSPO targeting. nih.govbrieflands.com

Further modifications on the quinoline scaffold itself have provided deeper insights into the SAR. Development of N-methyl-(2-arylquinolin-4-yl)oxypropanamides has led to the identification of high-affinity TSPO ligands with attenuated lipophilicity. tandfonline.com The introduction of a heteroatom, such as oxygen, in the linker between the quinoline core and the propanamide moiety was found to be highly effective in improving the ligand efficiency. tandfonline.com Specifically, an oxygen tether resulted in ligands with near- or subnanomolar affinity for TSPO. tandfonline.com The presence of a 2-phenyl group was also found to be important for very high TSPO affinity. tandfonline.com

The following table presents the binding affinities of selected this compound analogues and related compounds for TSPO.

Table 2: SAR Data of this compound Analogues as TSPO Ligands

| Compound | TSPO Binding Affinity (Ki, nM) | Key Structural Features |

|---|---|---|

| N-methyl-N-phenyl-2-[[2-(pyridin-2-yl)quinolin-4-yl]oxy]propanamide | 0.10 (rat) | Oxygen-tethered propanamide side chain tandfonline.com |

| 2-(4-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]quinolin-1-yl)acetamide derivatives | High Affinity | Pyrazolo[3,4-b]quinoline scaffold with acetamide side chain nih.govbrieflands.com |

Note: The binding affinities can vary depending on the species and tissue used in the assay.

Molecular Mechanisms of Action in Vitro Studies

Interference with Tubulin Polymerization and Mitosis Inhibition (In Vitro Cell Line Studies)

A significant body of research points to the role of 2-phenyl-4-quinolone derivatives as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.

Studies have demonstrated that the 2-phenyl-4-quinolone scaffold is a key pharmacophore for this antimitotic activity. google.com The unsubstituted 2-phenyl-4-quinolone has been shown to have significant inhibitory activity in tubulin polymerization assays. google.com Further research on various derivatives has revealed that substitutions on the quinolone ring can modulate this activity. For instance, fluorinated derivatives of 2-phenyl-3-hydroxy-4(1H)-quinolinone have been synthesized and shown to inhibit microtubule formation, with the most active of these compounds inhibiting mitosis progression. nih.govresearchgate.net One study identified a 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone derivative as a potent inhibitor of tubulin polymerization with an IC50 value of 0.46 μM. acs.org More recent research on novel quinoline (B57606) derivatives has also confirmed their ability to inhibit tubulin polymerization, with one compound demonstrating an IC50 value of 17 ± 0.3 μM. researchgate.net These findings underscore the potential of this class of compounds to interfere with microtubule-dependent processes, a hallmark of many anticancer agents. nih.gov

Table 1: Inhibition of Tubulin Polymerization by 2-Phenyl-4-quinolone Derivatives

| Compound/Derivative | IC50 (μM) | Reference |

| 2-Phenyl-4-quinolone | 7.3 | google.com |

| 2'-Fluoro-6-pyrrol-2-phenyl-4-quinolone | 0.46 | acs.org |

| Novel quinoline derivative | 17 ± 0.3 | researchgate.net |

Enzyme Inhibition Mechanisms (e.g., COX-2, LOX, MurE Synthetase)

The biological activity of "1-Methyl-2-phenyl-4(1H)-quinolinone" and its analogues extends to the inhibition of several key enzymes implicated in disease processes.

Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX) Inhibition:

Quinolone derivatives have been investigated for their anti-inflammatory potential through the inhibition of COX and LOX enzymes, which are crucial mediators of the inflammatory cascade. Research on novel 1,2,4-triazine-quinoline hybrids has demonstrated potent dual inhibition of COX-2 and 15-LOX. One of the most effective compounds from this series exhibited a COX-2 IC50 value of 0.047 μM. nih.gov Furthermore, studies on 4-hydroxy-2-quinolinone derivatives have identified compounds with significant soybean lipoxygenase (LOX) inhibitory activity, with some analogues achieving an IC50 of 10 μM. mdpi.com

MurE Synthetase Inhibition:

In the realm of antibacterial research, N-methyl-4(1H)-quinolones bearing an alkenyl moiety at the second position have been identified as inhibitors of M. tuberculosis MurE ligase. mdpi.comsemanticscholar.org This enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. The IC50 values for these quinolone derivatives against MurE ligase were found to be in the micromolar range, highlighting a potential mechanism for their antimycobacterial effects. uea.ac.uk

Table 2: Enzyme Inhibition by Quinolone Derivatives

| Enzyme | Compound Class | IC50 | Reference |

| COX-2 | 1,2,4-Triazine-quinoline hybrid | 0.047 µM | nih.gov |

| Soybean LOX | 4-Hydroxy-2-quinolinone derivative | 10 µM | mdpi.com |

| M. tuberculosis MurE Ligase | N-Methyl-2-alkenyl-4(1H)-quinolone | 200-774 µM | mdpi.comuea.ac.uk |

Interaction with DNA Gyrase (for related quinolones)

Quinolones are a well-established class of antibacterial agents that primarily target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.govyoutube.com These enzymes are vital for bacterial DNA replication, repair, and recombination. The mechanism of action involves the stabilization of the enzyme-DNA complex, which leads to double-strand breaks in the bacterial chromosome and subsequent cell death. nih.gov

While the broader class of quinolones is known for this activity, specific research has focused on derivatives with a similar scaffold to "this compound". For instance, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as potent inhibitors of the DNA gyrase B subunit (GyrB). nih.govtandfonline.com The most effective of these derivatives demonstrated IC50 values as low as 0.28 μM. nih.gov This indicates that the quinolone core structure is a viable platform for the development of DNA gyrase inhibitors.

Table 3: DNA Gyrase B (GyrB) Inhibition by Related Quinolones

| Compound Class | IC50 (µM) | Reference |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f14) | 0.28 | nih.gov |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f4) | 0.31 | nih.gov |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1) | 1.21 | tandfonline.com |

Inhibition of FtsZ Polymerization (for related pyridinium (B92312) analogues)

The bacterial protein FtsZ, a homolog of eukaryotic tubulin, plays a central role in bacterial cell division by forming the Z-ring at the site of septation. frontiersin.org Inhibition of FtsZ polymerization is a promising strategy for the development of new antibacterial agents.

Research has shown that the 1-methylquinolin-1-ium scaffold is a key structural feature for the inhibition of FtsZ. acs.org Building on this, novel 1-methyl-2-phenylpyridin-1-ium derivatives, which are pyridinium analogues of "this compound", have been designed and evaluated as broad-spectrum FtsZ inhibitors. acs.org These compounds are designed to interact with the hydrophobic slit of FtsZ, thereby disrupting its polymerization. Other studies have also supported the role of quinoline derivatives in inhibiting FtsZ, suggesting this as a viable mechanism of antibacterial action for this class of compounds. oup.comtandfonline.com

Ligand Binding to Receptors (e.g., TSPO)

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is involved in various cellular processes and is upregulated in response to neuroinflammation. As such, it has become an important biomarker and therapeutic target.

Derivatives of 2-phenyl-4-quinolone have been identified as high-affinity ligands for TSPO. Specifically, N-methyl-(2-arylquinolin-4-yl)oxypropanamides have been developed and shown to bind to TSPO with high affinity. nih.govresearchgate.net One notable derivative, N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide, exhibited a Ki of 0.10 nM for rat TSPO and 1.4 nM for human TSPO, indicating potent and high-affinity binding. researchgate.net This suggests that the "this compound" scaffold could serve as a basis for the design of novel TSPO ligands for diagnostic or therapeutic purposes.

Table 4: Binding Affinity of Related Quinolone Derivatives to TSPO

| Compound/Derivative | Receptor | Binding Affinity (Ki) | Species | Reference |

| N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide | TSPO | 0.10 nM | Rat | researchgate.net |

| N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide | TSPO | 1.4 nM | Human | researchgate.net |

Biological Activity Profiles in Vitro Studies

Anticancer and Cytotoxic Activities (In Vitro Cell Lines)

Derivatives of the 2-phenyl-4-quinolone and 4-phenyl-2-quinolone scaffolds have demonstrated significant potential as antimitotic and anticancer agents in various in vitro studies. These compounds are often investigated for their ability to inhibit tubulin polymerization, a critical process in cell division, making them attractive candidates for cancer chemotherapy. acs.orgnih.gov

Research into fluorinated 2-phenyl-4-quinolone derivatives has identified potent cytotoxic activities against a panel of 60 human tumor cell lines. acs.org One notable derivative, 2′-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone (CHM-1), exhibited good anticancer activity with log GI50 values less than -7.0 against numerous cancer cell lines. nih.gov Further structure-activity relationship (SAR) studies led to the discovery of 2′-fluoro-6-pyrrol-2-phenyl-4-quinolone, which showed highly potent cytotoxic activity against renal and melanoma tumor cell lines (log GI50 < -8.00). acs.org This compound was also a powerful inhibitor of tubulin polymerization, with an IC50 value of 0.46 µM. acs.org

By shifting the phenyl ring from the C-2 to the C-4 position, researchers have developed 4-phenyl-2-quinolone (4-PQ) derivatives. nih.govnih.gov A series of 5-, 6-, and 7-methoxy-substituted 4-PQ derivatives were synthesized and evaluated for their anticancer efficacy. nih.gov Among these, 6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one demonstrated excellent antiproliferative activity against the COLO205 (colon cancer) and H460 (lung cancer) cell lines, with IC50 values of 0.32 µM and 0.89 µM, respectively. mdpi.com Another analog, 2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone, also displayed significant antiproliferative activity in HL-60, Hep3B, and H460 cancer cells, with IC50 values ranging from 0.4 to 1.0 μM. nih.gov The anticancer mechanism of these 4-PQ derivatives is believed to involve interaction with the colchicine-binding site of tubulin. nih.gov

| Compound/Derivative | Cell Line(s) | Activity Type | Measurement (IC50 / GI50) |

| 2′-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone (CHM-1) | NCI-60 Panel | Cytotoxicity | log GI50 < -7.0 |

| 2′-fluoro-6-pyrrol-2-phenyl-4-quinolone | Renal & Melanoma | Cytotoxicity | log GI50 < -8.00 |

| 2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone | HL-60, Hep3B, H460 | Antiproliferative | IC50 = 0.4 - 1.0 µM |

| 6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one | COLO205 (Colon) | Antiproliferative | IC50 = 0.32 µM |

| 6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one | H460 (Lung) | Antiproliferative | IC50 = 0.89 µM |

Antimicrobial Activities (Antibacterial, Antifungal) (In Vitro Assays)

The quinolone core is famously associated with broad-spectrum antimicrobial agents. eurekaselect.com Synthetic derivatives of 1-methyl-2-phenyl-4(1H)-quinolinone have been evaluated for their efficacy against various pathogenic bacteria and fungi.

In one study, a series of 1-methyl-2-phenyl-1H-imidazo[4,5-f]-quinoline derivatives were screened for their in vitro antimicrobial activity. The compounds were tested against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungal organisms (Candida albicans, Aspergillus niger) using the agar (B569324) diffusion method. Many of the synthesized compounds in this series showed good activity against the tested bacteria.

Another study focused on 4-hydroxy-2-quinolone analogs. While most of these analogs showed little activity against S. aureus and E. coli, two compounds in the series did exhibit significant inhibitory activity against S. aureus. These same two compounds also demonstrated the highest potency in antifungal assays against Aspergillus flavus.

Furthermore, hybrid molecules incorporating the quinolinone scaffold have been explored. A series of 4-hydroxy-1-methyl/phenyl-3-(substituted thiadiazole)quinolin-2(1H)-ones were synthesized and evaluated. Several of these compounds showed promising antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa when compared to the standard drug ciprofloxacin. Potent antifungal activity against Candida albicans and Aspergillus niger was also observed for some derivatives, with activity comparable to fluconazole.

Anti-inflammatory Activities (In Vitro Assays)

While the quinolinone scaffold is explored for various biological activities, direct in vitro studies on the anti-inflammatory properties of this compound are limited in the reviewed literature. Much of the research on related heterocyclic structures has focused on quinazolinones, which possess a different core structure with two nitrogen atoms in the heterocyclic ring. nih.govresearchgate.net

However, research on more complex quinoline (B57606) derivatives provides some insight into their potential anti-inflammatory roles. For instance, a derivative of 5-methyl-5H-indolo[2,3-b]quinoline was investigated for its effects on inflammatory mediators. In vitro stimulation has shown that related compounds can reduce the production of nitric oxide (NO) and inhibit the DNA binding of nuclear factor-kappa B (NF-κB). nih.gov NF-κB is a crucial protein complex that controls the transcription of DNA, cytokine production, and cell survival, playing a key role in the inflammatory response. The investigation of a specific N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride derivative demonstrated a significant reduction in levels of inflammatory mediators such as interleukin 1-beta (IL-1β) and NF-κB in tissue samples. nih.gov

Antioxidant Activities (In Vitro Assays)

The capacity of a chemical compound to neutralize reactive oxygen species (ROS) is a measure of its antioxidant potential. This activity is commonly evaluated using in vitro chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gove3s-conferences.org

The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov Studies on quinolin-5-ylamine derivatives have demonstrated their antioxidant activity using this method. One derivative containing a methoxy (B1213986) group showed a radical scavenging effect of 58.0% at a concentration of 200 µg/mL. growingscience.com

The FRAP assay assesses the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in an intense blue color. nih.gov While the FRAP assay is a common method for evaluating antioxidant potential, specific studies applying this assay to this compound or its close derivatives were not prominent in the reviewed literature. Studies on related quinoxaline (B1680401) derivatives, however, have shown significant ferric reducing power, indicating that this class of heterocyclic compounds has the potential for strong antioxidant activity. researchgate.net

Enzyme Inhibitory Activities (In Vitro)

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. The COX-2 isoform is typically induced during inflammation, making selective COX-2 inhibitors a major goal of anti-inflammatory drug design to avoid the gastrointestinal side effects associated with non-selective COX-1 inhibition. nih.gov

Derivatives of the 2-phenyl-quinoline scaffold have been designed and evaluated as selective COX-2 inhibitors. A common design strategy involves incorporating a methylsulfonyl (SO₂CH₃) or sulfonamide (SO₂NH₂) pharmacophore at the para-position of the C-2 phenyl ring, as this group can fit into a secondary pocket present in the active site of the COX-2 enzyme but not COX-1. nih.govnih.gov

In vitro enzyme inhibition assays have confirmed the potency and selectivity of these derivatives. One series of 2-(4-(methylsulfonyl)phenyl)quinoline-4-carboxylic acid derivatives yielded a compound with a COX-2 IC50 value of 0.077 µM and a high selectivity index (S.I.) of 1298, significantly more selective than the reference drug celecoxib (B62257) (S.I. = 405). nih.gov Another series of 2,3-diarylquinoline derivatives produced a compound with high COX-2 inhibitory potency and selectivity. nih.gov These findings underscore that the quinoline ring is a suitable scaffold for developing potent and selective COX-2 inhibitors. nih.gov

| Compound Class | Key Structural Feature | COX-2 IC50 | Selectivity Index (SI) |

| 2-(4-(substituted)phenyl)quinoline-4-carboxylic acid derivative | Benzoyl moiety at C-6/C-8 | 0.077 µM | 1298 |

| 2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | Imidazo[1,2-a]pyridine core | 0.07 µM | 508.6 |

| Reference Drug: Celecoxib | Standard | 0.06 µM | 405 |

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce leukotrienes and lipoxins, which are key mediators in inflammatory and allergic responses. acs.org As such, LOX inhibitors are of significant interest as potential anti-inflammatory agents.

While the development of LOX inhibitors is an active area of research, specific in vitro studies focusing on this compound or its simple derivatives are not extensively represented in the available literature. Research has often focused on other heterocyclic scaffolds or more complex molecules. nih.govnih.gov

However, a complex derivative that incorporates a quinoline moiety, BRP-187 (4-(4-chlorophenyl)-5-[4-(quinolin-2-ylmethoxy)phenyl]isoxazol-3-carboxylic acid), has been evaluated for its ability to inhibit leukotriene biosynthesis. This compound demonstrated potent activity, inhibiting leukotriene biosynthesis with an IC50 value of 4.4 µM. nih.gov This finding suggests that the quinoline structure can be a component of more complex molecules with significant LOX inhibitory potential.

MurE Synthetase Inhibition

There are no available research findings that specifically investigate the inhibitory activity of this compound against MurE synthetase. This enzyme is a crucial component in the bacterial cell wall biosynthesis pathway, making it an attractive target for the development of novel antibacterial agents. However, the potential of this compound as a MurE synthetase inhibitor remains unexplored in vitro.

Translocator Protein (TSPO) Ligand Activity (In Vitro Binding Assays)

Scientific literature lacks specific in vitro binding assay data for this compound with the translocator protein (TSPO). TSPO is an 18 kDa protein primarily located on the outer mitochondrial membrane and is implicated in various physiological processes, including neuroinflammation and steroidogenesis. While other quinoline derivatives have been investigated as potential TSPO ligands, the binding affinity and functional activity of this compound at this target have not been reported.

Antiplatelet Activity (In Vitro)

There is no specific information available from in vitro studies on the antiplatelet activity of this compound. Antiplatelet agents are critical in the prevention and treatment of thromboembolic diseases. Studies on various phenyl quinolone isomers have indicated that the position of the phenyl group can significantly influence antiplatelet effects. However, dedicated research to determine if this compound can inhibit platelet aggregation induced by various agonists has not been published.

Computational Chemistry and Chemoinformatics Applications

Density Functional Theory (DFT) Calculations for Structural Elucidation and Tautomerism

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied for the structural elucidation and analysis of tautomerism in quinolinone systems.

Research has demonstrated that 4-quinolinone derivatives can exist in a keto-enol tautomeric equilibrium. DFT calculations, often using the B3LYP functional combined with basis sets like 6-311++G(d,p) or TZVP, are employed to determine the optimized geometries and relative stabilities of these tautomers. researchgate.netrsc.orgresearchgate.net For instance, studies on related quinoxalin-2(1H)-ones have used DFT to show that the relative stability of the oxo (keto) and hydroxy (enol) forms can be influenced by the solvent and the nature of substituents. bohrium.com In the case of N-substituted quinolones, such as 1-Methyl-2-phenyl-4(1H)-quinolinone, the presence of the methyl group on the nitrogen atom blocks the NH-4-oxo/OH-4-imino tautomerism that is possible in unsubstituted quinolones, thereby locking the structure in the 4-oxo form. researchgate.net

DFT calculations are also crucial for interpreting spectroscopic data. By computing theoretical vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts, researchers can compare them with experimental values to confirm the molecular structure. rsc.orgacs.orgbohrium.com The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for calculating NMR chemical shifts, and the results often show good correlation with experimental data, aiding in the definitive assignment of proton (¹H) and carbon (¹³C) signals. researchgate.netrsc.orgresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how quinolinone derivatives, including the this compound scaffold, interact with biological targets at the molecular level.

These simulations are instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand within the active site of a target protein. doi.org For example, derivatives of the quinolinone core have been docked against various protein targets to explore their potential as anticancer, antiviral, or antibacterial agents. doi.orgjst.go.jpnih.govmdpi.com The results of these studies typically provide a binding energy score (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. doi.orgjst.go.jp

In studies on related N-phenyl-4-hydroxy-2-quinolone-3-carboxamides, induced-fit docking (IFD) against the PI3Kα kinase domain revealed that the quinolone scaffold fits well within the kinase domains, forming key hydrogen bonds with important amino acid residues. mdpi.com Similarly, docking studies of quinoline (B57606) derivatives against HIV reverse transcriptase have shown that specific substitutions on the quinoline ring can significantly influence binding affinity, with some compounds exhibiting better docking scores than standard drugs. nih.gov

| Compound Class | Target Protein | Key Interactions Noted | Reference |

|---|---|---|---|

| Quinoline Derivatives | RSV G protein | Hydrogen bonds with Phe126 and Ile124; Hydrophobic interactions. | doi.org |

| Quinolinone-thiosemicarbazones | DNA-gyrase, ATP-synthase | Binding energies suggest likely inhibition. | mdpi.com |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides | PI3Kα | Hydrogen bonds with significant binding residues. | mdpi.com |

| Quinolone-Pyrimidine Hybrids | HIV Reverse Transcriptase (PDB: 4I2P) | Hydrogen bonds with LYS 101; Hydrophobic interactions with TRP229. | nih.gov |

Molecular Dynamics (MD) Simulations

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability and dynamics of the ligand-protein complex over time. MD simulations provide a more realistic physiological environment by simulating the movement of atoms and molecules, typically in a solvent, for a specific duration (e.g., nanoseconds).

These simulations are used to validate the stability of the binding pose predicted by docking. nih.gov By analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein, researchers can determine if the ligand remains stably bound within the active site. nih.gov For instance, MD simulations have been used to confirm the stability of quinolinone-based thiosemicarbazones in the active site of their target proteins, showing steady trajectories and predictable interaction patterns. nih.govnih.gov In studies of quinoline derivatives as potential antiviral agents, MD simulations have illustrated the formation of stable ligand-protein complexes, supporting the in silico predictions of their biological activity. doi.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. brieflands.com For quinolinone derivatives, QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov

In a typical QSAR study, a set of known compounds and their measured biological activities (e.g., IC₅₀ values) are used. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a model that correlates these descriptors with the observed activity. nih.govbrieflands.com

For example, a QSAR study on quinolinone-based thiosemicarbazones identified the van der Waals volume, electron density, and electronegativity as pivotal descriptors for antituberculosis activity. nih.gov The resulting model showed good statistical significance (R² = 0.83) and was used to guide the design of new, more potent derivatives. nih.gov The predictive power of a QSAR model is often assessed through internal and external validation techniques, such as leave-one-out cross-validation (Q² or Q_LOO) and analysis of a separate test set of compounds. nih.govnih.gov

| Compound Class | Predicted Activity | Model Statistics | Key Descriptors | Reference |

|---|---|---|---|---|

| Quinolinone-thiosemicarbazones | Antituberculosis | R² = 0.83, F = 47.96 | Van der Waals volume, electron density, electronegativity | nih.gov |

| Quinoline Derivatives | Anti-P. falciparum | r² (training) = 0.8274, r² (test) = 0.8454 | Not specified | nih.gov |

| N-Heterocycles | Biodegradation | Correct predictions > 67% | Activating/inactivating molecular fragments | d-nb.info |

Natural Transition Orbital (NTO) Analysis

Natural Transition Orbital (NTO) analysis is a computational technique used to provide a compact and intuitive representation of electronic excitations, such as those observed in UV-Vis spectroscopy. github.iojoaquinbarroso.com When a molecule absorbs light, an electron is promoted from an occupied molecular orbital to an unoccupied (virtual) one. While this can often involve a complex combination of many orbital-to-orbital transitions, NTO analysis simplifies this picture by transforming the canonical molecular orbitals into a few pairs of "hole" and "particle" NTOs that describe the excitation. github.iojoaquinbarroso.com

This method is particularly useful for analyzing the character of electronic transitions (e.g., π→π, n→π, charge-transfer). For quinolinone derivatives, NTO analysis can be applied following a time-dependent DFT (TD-DFT) calculation to elucidate the nature of their electronic spectra. nih.gov For example, in a study of a related quinolinone derivative, NTOs were used to more accurately interpret the different electronic excitations predicted by TD-DFT calculations. nih.gov The analysis provides a clearer picture of which parts of the molecule are involved in the electronic transition, identifying the electron donor (hole) and acceptor (particle) regions. researchgate.net

Chemoinformatic Analysis for Scaffold Profiling

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. The quinolinone structure is often referred to as a "privileged scaffold" in medicinal chemistry because it is a structural motif that can bind to a variety of biological targets. mdpi.com

Chemoinformatic analyses are used to profile the properties of compound libraries containing the this compound scaffold. These studies can involve calculating various drug-like properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, to assess their potential as drug candidates. acs.org Scaffold hopping, a technique where the core structure of a known active compound is replaced by a different but functionally similar one, can be guided by chemoinformatic tools. For instance, the 1-methylquinolin-1-ium structure found in natural products has been used as a starting point for scaffold hopping to design new 1-methyl-2-phenylpyridin-1-ium cores. acs.org

Quinolinone Scaffold in Lead Compound Development and Optimization

Quinolinone as a Privileged Scaffold in Drug Discovery

The concept of a "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a promising starting point for drug design. nih.govtandfonline.com The quinoline (B57606) and quinolinone moieties are prime examples of such scaffolds. nih.govtandfonline.commdpi.com Their structural framework is found in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antimalarial properties. ontosight.aimdpi.combohrium.com

The utility of the quinolinone scaffold stems from several key features:

Synthetic Accessibility: The quinoline ring system is readily synthesized and modified through established chemical pathways, allowing for the creation of large libraries of diverse derivatives. nih.govnih.gov

Structural Versatility: The scaffold allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and physicochemical properties to optimize interactions with a specific biological target. nih.gov

Proven Biological Relevance: Numerous quinoline-based drugs are either approved for clinical use or are in advanced stages of clinical investigation, validating the scaffold's "druggability". nih.govtandfonline.comtandfonline.com For instance, quinoline derivatives are central to the development of kinase and topoisomerase inhibitors for cancer therapy. nih.govtandfonline.com

This inherent potential makes the quinolinone scaffold a frequently utilized and highly valued starting point in the quest for new and effective medicines. tandfonline.commdpi.com

Strategies for Lead Optimization of Quinolinone Derivatives

Once a "hit" or "lead" compound containing a quinolinone scaffold is identified, the process of lead optimization begins. This involves systematically modifying the molecule's structure to enhance its desired therapeutic properties while minimizing undesirable ones. The goal is to improve potency, selectivity, and pharmacokinetic profiles, such as oral bioavailability. acs.orgnih.govacs.org

Several strategies are employed for the optimization of quinolinone derivatives:

Structure-Activity Relationship (SAR) Studies: Researchers synthesize a series of analogues by introducing different functional groups at various positions on the quinolinone ring and associated phenyl groups. These analogues are then tested to determine how the structural changes affect biological activity. This systematic approach helps identify key structural features required for potency. nii.ac.jpresearchgate.net

Improving Bioavailability and ADME Properties: A significant challenge in drug development is ensuring the compound can be effectively absorbed, distributed, metabolized, and excreted (ADME). For quinolinone derivatives, optimization efforts have focused on modifying the structure to improve properties like solubility and metabolic stability, which are crucial for oral bioavailability. acs.orgnih.govacs.org For example, research on 4(1H)-quinolones as antimalarials involved structural modifications specifically aimed at enhancing both potency and bioavailability. acs.org

Scaffold Hopping: In some cases, the quinolinone core itself may be replaced by a structurally similar but distinct heterocyclic system, a technique known as scaffold hopping. This can lead to compounds with improved properties or novel intellectual property. An example is the optimization of a quinolinone-based influenza virus inhibitor, where a 1,8-naphthyridinone derivative was identified as a highly potent alternative. nii.ac.jp

Computational Modeling: In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly used to guide the lead optimization process. researchgate.net These computational methods can predict how a designed molecule might interact with its target, helping to prioritize which derivatives to synthesize and test. researchgate.netmdpi.com

| Optimization Goal | Strategy | Example Application | Reference |

| Improve Potency | Structure-Activity Relationship (SAR) | Identification of 3-((dibenzylamino)methyl)quinolinone derivatives as potent anti-influenza agents. | nii.ac.jp |

| Enhance Bioavailability | Focused structural modifications | Optimization of 3-carboxyl-4(1H)-quinolones to create orally efficacious antimalarials. | acs.org |

| Increase Selectivity | Allosteric site binding | Discovery of quinolinone derivatives as selective inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1). | nih.govacs.org |

| Explore Novel Scaffolds | Scaffold hopping | Transition from a quinolinone to a 1,8-naphthyridinone core to find more active influenza virus inhibitors. | nii.ac.jp |

Design of Multi-Target Agents based on Quinolinone Scaffold

Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways. An emerging therapeutic strategy is the development of single chemical entities that can modulate several biological targets simultaneously. mdpi.commdpi.com The quinolinone scaffold is particularly well-suited for the design of such multi-target agents. mdpi.comdntb.gov.ua

The rationale behind this approach is that hitting multiple targets can lead to synergistic efficacy and may reduce the likelihood of developing drug resistance. mdpi.com Researchers have successfully used the quinolinone framework to create hybrid molecules that combine different pharmacophores into a single structure. mdpi.com

For instance, novel hybrid compounds have been synthesized by linking the quinolinone moiety with cinnamic or benzoic acid derivatives. mdpi.com These hybrids were designed to possess both antioxidant and anti-inflammatory activities by inhibiting lipoxygenase (LOX) and scavenging free radicals. mdpi.com Similarly, computational studies have been used to design quinoline-based compounds capable of simultaneously inhibiting topoisomerase I, bromodomain-containing protein 4 (BRD4), and the ATP-binding cassette subfamily G member 2 (ABCG2) protein, all of which are important targets in cancer therapy. mdpi.com This highlights the adaptability of the quinoline/quinolinone scaffold in creating sophisticated, multi-functional drug candidates. mdpi.commdpi.comresearchgate.net

Development of Radioligands (e.g., for TSPO)

Beyond direct therapeutic applications, quinolinone derivatives are valuable tools in biomedical research, particularly as radioligands for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. This requires a radioligand—a molecule that binds to a specific target and is labeled with a positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). nih.gov

The translocator protein (TSPO) is a key biomarker for neuroinflammation. Consequently, developing radioligands that can effectively image TSPO in the brain is of great interest. The quinoline scaffold has been instrumental in this area. Several quinoline-2-carboxamides have been designed as conformationally restrained analogues of the prototypical TSPO ligand PK11195. nih.govnih.gov

The development process involves:

Design and Synthesis: Creating quinolinone derivatives with high affinity and selectivity for the target, in this case, TSPO. nih.gov

Radiolabeling: Incorporating a positron-emitting radionuclide, like ¹¹C or ¹⁸F, into the molecule. nih.govresearchgate.net The longer half-life of ¹⁸F (109.8 minutes) compared to ¹¹C (20.4 minutes) can be an advantage for certain imaging protocols. nih.gov

Preclinical Evaluation: Testing the radioligand in vitro and in animal models to assess its binding properties, specificity, and metabolic stability. For example, the fluoromethyl derivative [¹¹C]VC701, a quinoline-2-carboxamide, showed significantly higher potency than earlier ligands. nih.gov

This research has led to the development of second-generation TSPO radioligands based on various chemical scaffolds, including quinolines, which aim to overcome the limitations of earlier agents and provide improved imaging of neuroinflammation. nih.gov

Advanced Analytical Techniques in the Characterization of 1 Methyl 2 Phenyl 4 1h Quinolinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-methyl-2-phenyl-4(1H)-quinolinone derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectra of this compound derivatives, the proton of the N-CH₃ group typically appears as a singlet. For instance, in 4-hydroxy-N-(2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide, the N-CH₃ signal is observed at 3.68 ppm. mdpi.com The aromatic protons of the quinolinone and phenyl rings resonate in the downfield region, typically between 7.0 and 8.5 ppm, with their multiplicity and coupling constants providing information about their substitution pattern. For example, in 4-methyl-2-(4-methoxyphenyl)quinoline, the aromatic protons appear as doublets and multiplets in the range of 6.41 to 6.95 ppm. derpharmachemica.com